molecular formula C18H20N2O B2603053 2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole CAS No. 86650-93-3

2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole

Cat. No.: B2603053
CAS No.: 86650-93-3
M. Wt: 280.371
InChI Key: CWZAFAYMRZNIEI-UHFFFAOYSA-N
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Description

2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring substituted with a 4-tert-butylphenoxy methyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole typically involves the reaction of 4-tert-butylphenol with a suitable benzimidazole precursor. One common method involves the reaction of 4-tert-butylphenol with chloroacetyl chloride to form 4-tert-butylphenyl chloroacetate. This intermediate is then reacted with a benzimidazole derivative in the presence of a base such as sodium methacrylate in acetonitrile to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification and quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkylating agents such as methyl iodide in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Mechanism of Action

The mechanism of action of 2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-18(2,3)13-8-10-14(11-9-13)21-12-17-19-15-6-4-5-7-16(15)20-17/h4-11H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZAFAYMRZNIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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